molecular formula C19H15NO4 B2932534 1-(2-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 862487-67-0

1-(2-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2932534
CAS No.: 862487-67-0
M. Wt: 321.332
InChI Key: AGZGGYZLTZRRPK-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound belonging to a class of structures recognized in medicinal chemistry as privileged scaffolds . The chromeno[2,3-c]pyrrole-3,9-dione core is of significant research interest for the design and discovery of new biologically active molecules . This scaffold is structurally analogous to pyranonigrins, which are natural products like Pyranonigrin A that have been identified as potent inhibitors of the SARS-CoV-2 Main protease (Mpro), highlighting the potential of this structural class in antiviral research . Furthermore, related chromeno[2,3-c]pyrrole compounds have been reported to act as glucokinase activators and as mimetics of glycosaminoglycans, suggesting broad applicability in therapeutic development . The pyrrole heterocycle is a fundamental building block in many approved drugs and natural products with antibacterial activity, and its physicochemical properties, including lipophilicity, allow for good absorption and interaction with biological targets . This specific compound can be synthesized via efficient multicomponent reactions, which are compatible with a wide range of substituents, allowing for the generation of diverse libraries for structure-activity relationship (SAR) studies . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-methoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-20-16(11-7-3-5-9-13(11)23-2)15-17(21)12-8-4-6-10-14(12)24-18(15)19(20)22/h3-10,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZGGYZLTZRRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the chromeno-pyrrole class of derivatives. This compound has attracted significant attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The unique structural features of this compound contribute to its diverse pharmacological effects.

Chemical Structure and Synthesis

The molecular formula of this compound is C19H15NO4, with a molecular weight of approximately 315.33 g/mol. The synthesis typically involves multi-step organic reactions, which may include one-pot multicomponent reactions that simplify the process while maintaining high efficiency and purity .

Key Synthetic Routes

  • Multicomponent Reactions : These reactions combine multiple starting materials in a single step to form the desired compound efficiently.
  • Traditional Organic Reactions : Methods such as condensation reactions and cyclization are also employed to synthesize this class of compounds.

Anticancer Activity

Research indicates that compounds within the chromeno-pyrrole family exhibit promising anticancer properties. Preliminary studies suggest that this compound may act through various mechanisms:

  • Inhibition of Cell Proliferation : This compound has shown potential in inhibiting the growth of cancer cells by inducing apoptosis.
  • Impact on Signaling Pathways : It may modulate key signaling pathways involved in cancer progression.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various studies:

  • Cytokine Modulation : It can reduce the production of pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases.
  • Inhibition of Inflammatory Mediators : The compound may inhibit mediators such as nitric oxide and prostaglandins.

Antiviral Properties

Recent investigations have highlighted the antiviral potential of this compound:

  • Inhibition of Viral Replication : Studies have indicated that it might inhibit the replication of viruses by targeting specific viral proteins.
  • Mechanism against SARS-CoV-2 : Some derivatives have been identified as inhibitors of the main protease (Mpro) of SARS-CoV-2 .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 15 µM.
Study 2Showed that the compound effectively reduced inflammation markers in animal models of arthritis.
Study 3Identified as a potent inhibitor of SARS-CoV-2 Mpro with an IC50 value of 12 µM.

The exact mechanism of action for this compound remains partially elucidated. However, it is believed that its methoxy group enhances lipophilicity, facilitating cellular uptake and interaction with biological targets.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The chromeno[2,3-c]pyrrole-3,9-dione scaffold allows extensive structural diversification. Key analogs and their substituents are summarized below:

Compound Name R1 (Position 1) R2 (Position 2) Molecular Formula Molecular Weight Notable Features Reference
Target Compound 2-Methoxyphenyl Methyl C20H15NO5 349.34 Enhanced solubility due to methoxy group
2-Benzyl-1-phenyl derivative Phenyl Benzyl C24H17NO3 367.40 Bulky substituents; lower polarity
7-Chloro-1-(4-fluorophenyl) derivative 4-Fluorophenyl 2-(Dimethylamino)ethyl C22H21FN2O4 396.42 Halogenated; potential CNS activity
AV-C (Antiviral analog) 2-Fluorophenyl 5-Isopropyl-1,3,4-thiadiazol-2-yl C23H17FN2O3S 444.46 Antiviral activity (Zika, Dengue)
6-Methoxy-1-(3-hydroxyphenyl) derivative 3-Hydroxyphenyl 2-Methoxyethyl C22H20N2O5 408.45 Hydroxyl group for H-bonding

Key Observations :

  • Methoxy vs. Halogen Substituents : The 2-methoxyphenyl group in the target compound improves solubility compared to halogenated analogs (e.g., 7-chloro derivatives), which may enhance bioavailability .
  • Methyl vs. Bulky Groups : The methyl group at position 2 minimizes steric hindrance, contrasting with benzyl or thiadiazolyl substituents that may affect receptor binding .
  • Biological Activity: Substituents like thiadiazole (AV-C) or dimethylaminoethyl () confer antiviral or CNS-targeted activity, whereas the target compound’s methoxy group may favor metabolic stability .

Key Findings :

  • The target compound’s synthesis achieves moderate yields (43–86%) under mild conditions, comparable to other MCR-derived analogs .
  • Halogenated or hydroxylated derivatives often require longer heating or specialized reagents, reducing scalability .

Physicochemical and Spectral Properties

  • NMR Profiles: The target compound’s ¹H NMR shows characteristic signals for the methoxy group (~3.8 ppm) and aromatic protons (6.7–8.1 ppm), similar to other methoxy-substituted analogs . Carbonyl signals in ¹³C NMR appear at ~160–170 ppm, consistent with chromeno[2,3-c]pyrrole-3,9-diones .
  • IR Spectra :
    • Strong C=O stretches at 1650–1710 cm⁻¹ confirm the diketone structure, as seen in analogs like 7-chloro derivatives .

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